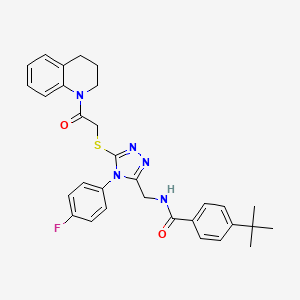

![molecular formula C16H13Cl2N3O2 B2937674 Methyl 5-cyano-6-[(2,4-dichlorobenzyl)amino]-2-methylnicotinate CAS No. 306979-99-7](/img/structure/B2937674.png)

Methyl 5-cyano-6-[(2,4-dichlorobenzyl)amino]-2-methylnicotinate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

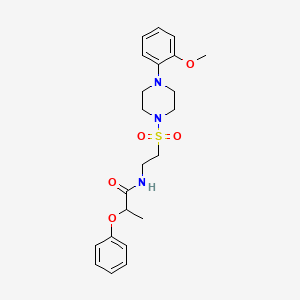

“Methyl 5-cyano-6-[(2,4-dichlorobenzyl)amino]-2-methylnicotinate” is a chemical compound with the molecular formula C16H13Cl2N3O2 . It has an average mass of 350.199 Da and a mono-isotopic mass of 349.038483 Da .

Molecular Structure Analysis

The molecular structure of “this compound” consists of 16 carbon atoms, 13 hydrogen atoms, 2 chlorine atoms, 3 nitrogen atoms, and 2 oxygen atoms .Scientific Research Applications

Synthesis of Pyranopyrazoles

Methyl 5-cyano-6-[(2,4-dichlorobenzyl)amino]-2-methylnicotinate and its derivatives have been used in the synthesis of pyranopyrazoles, which are valuable in various chemical applications. A study demonstrated a green, efficient method for preparing pyranopyrazoles, highlighting the compound's role in facilitating environmentally friendly synthetic processes (Zolfigol et al., 2013).

Development of Novel Compounds

The compound has been instrumental in the development of novel chemical entities. For instance, it has been used in the synthesis of indole alkaloids, showcasing its versatility in the creation of complex organic molecules (Wenkert et al., 1970).

Antimalarial Activity

In the field of medicinal chemistry, derivatives of this compound have been explored for their antimalarial activity. A study synthesized a series of compounds related to this compound, demonstrating significant potential against resistant strains of malaria (Werbel et al., 1986).

Synthesis of Azetidine-2-one Derivatives

Its derivatives have also been used in synthesizing azetidine-2-one derivatives, which have applications in antimicrobial and cytotoxic activity. This underscores the compound's importance in developing new pharmaceutical agents (Noolvi et al., 2014).

Large-Scale Synthesis for Clinical Studies

The compound has been used in large-scale syntheses, such as in the preparation of AZD1283, a P2Y12 receptor antagonist. This indicates its relevance in the manufacturing of clinically significant drugs (Andersen et al., 2013).

Mechanism of Action

Target of Action

It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, making them potential targets for therapeutic intervention .

Mode of Action

Indole derivatives are known to interact with their targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the particular target and the biochemical context within the cell.

Biochemical Pathways

Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways . The downstream effects of these pathway alterations would depend on the specific cellular context.

Result of Action

Given that indole derivatives are known to have diverse biological activities , it can be inferred that this compound may have multiple effects at the molecular and cellular levels.

properties

IUPAC Name |

methyl 5-cyano-6-[(2,4-dichlorophenyl)methylamino]-2-methylpyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13Cl2N3O2/c1-9-13(16(22)23-2)5-11(7-19)15(21-9)20-8-10-3-4-12(17)6-14(10)18/h3-6H,8H2,1-2H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCYSRLRZOWWOQI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C(=N1)NCC2=C(C=C(C=C2)Cl)Cl)C#N)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13Cl2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3,6-Difluoro-2-(methoxymethoxy)phenyl]trimethylsilane](/img/structure/B2937591.png)

![2-Amino-2-[3-(2-methoxyethyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2937592.png)

![6-Bromo-1-methyl-1H-imidazo[4,5-b]pyrazine formate](/img/structure/B2937593.png)

![5-(3-hydroxy-4-methoxyphenyl)-2-phenyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2937597.png)

![4,5-dichloro-1-{2-[(4-fluorophenyl)sulphonyl]ethyl}-1H-imidazole](/img/structure/B2937601.png)

![(E)-2-cyano-3-[3-ethoxy-4-[2-oxo-2-[3-(trifluoromethyl)anilino]ethoxy]phenyl]-N-(2-methylcyclohexyl)prop-2-enamide](/img/structure/B2937602.png)

![[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-[1-(4-fluorophenyl)cyclopropyl]methanone](/img/structure/B2937605.png)

![Methyl 4-(((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)methyl)benzoate](/img/structure/B2937611.png)